6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound with significant relevance in organic synthesis and pharmaceutical chemistry. This compound features a fused oxazole and pyridine structure, which contributes to its unique chemical properties and biological activities. The compound is classified under heterocyclic compounds containing nitrogen and oxygen atoms, specifically in the category of condensed systems that include both heteroatoms.
The compound is identified by the Chemical Abstracts Service number 494747-09-0. It can be sourced from various chemical suppliers and databases, including ChemSrc and BenchChem, which provide detailed information on its properties and applications.
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine falls under the classification of organic compounds, particularly within the subcategory of heterocyclic compounds. Its structure is characterized by the presence of bromine, nitrogen, and oxygen within its molecular framework.
The synthesis of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves cyclization reactions using appropriate precursors. One common synthetic route includes:
The cyclization process allows for the formation of the oxazole ring fused to the pyridine structure. The optimization of reaction conditions is crucial for achieving high yields and purity in laboratory settings. In industrial applications, scaling up these methods may involve continuous flow reactors to enhance efficiency and safety.
The molecular formula for 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is C₇H₅BrN₂O. Its molecular weight is approximately 213.031 g/mol. The compound exhibits a unique structural arrangement that includes:
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine participates in various chemical reactions typical of heterocyclic compounds:
The reactivity of this compound is influenced by its electron-withdrawing bromine atom and electron-donating methyl group, which can affect reaction pathways and outcomes.
The mechanism of action for 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets within biological systems. It has been noted for its potential therapeutic effects in:
Research indicates that this compound may influence signaling pathways associated with kinases such as PI3K and FLT3, which are critical in cell growth and survival.
These properties suggest that 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine has favorable characteristics for biological activity while being stable under standard storage conditions.
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine serves several important roles in scientific research:
The core oxazolo[5,4-b]pyridine scaffold is efficiently constructed through cyclocondensation reactions between ortho-functionalized pyridine precursors and carbonyl equivalents. A prominent single-step methodology involves refluxing 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate under acidic catalysis. This reaction proceeds via initial imine formation followed by intramolecular cyclodehydration, yielding the target compound in a single operation. Critical to this approach is the use of p-toluenesulfonic acid (0.25 mol%) as catalyst in triethyl orthoacetate as both reagent and solvent at 130°C. This method achieves isolated yields of ~90% (19 g scale) after crystallization from ethanol, producing yellow-orange crystals characterized by mass spectrometry (MH⁺ at m/z 213.2/215.2 Da) [9]. Alternative cyclization agents such as acetic anhydride or phosphorus oxychloride typically require multi-step sequences with lower overall efficiency. The triethyl orthoacetate method demonstrates exceptional functional group tolerance for the bromo substituent, which remains intact under the acidic reaction conditions [3] [9].
Bromination strategies for oxazolopyridine systems depend critically on the electronic properties of the heterocyclic core. Unlike electron-rich heterocycles that undergo electrophilic bromination, the electron-deficient nature of the oxazolo[5,4-b]pyridine ring necessitates halogenation at the pyridine moiety prior to oxazole ring formation. This regiochemical control is exemplified in the synthesis of 6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine, where bromine must be introduced at the 6-position of 3-hydroxypyridine precursors before cyclocondensation. The strong electron-withdrawing character of the oxazole nitrogen desensitizes the fused system toward electrophilic substitution, making post-cyclization bromination impractical. Computational analyses confirm that the C6 position in 3-hydroxypyridine exhibits the highest electron density in the HOMO, facilitating regioselective electrophilic attack. This precursor-based bromination approach achieves >95% regioselectivity, contrasting with non-regioselective halogenation observed in isothiazolo[4,5-b]pyridine systems where multiple halogenation patterns complicate synthesis [4] [8].
Advanced catalytic systems significantly enhance the efficiency of oxazolo-pyridine annulation while preserving sensitive functional groups:
Table 1: Catalytic Systems for Heterocyclic Annulation
Catalyst Type | Example | Function | Compatibility with Bromo Group |
---|---|---|---|
Brønsted Acids | p-Toluenesulfonic acid | Cyclodehydration catalyst | Excellent stability |
Zeolite Catalysts | H-Beta | Three-component condensations | Limited reporting |
Magnetic Nanoparticles | Fe₃O₄@SiO₂-morpholine | Multicomponent pyridine synthesis | Moderate compatibility |
Transition Metal Complexes | Pd(PPh₃)₄ | Suzuki coupling in precursor synthesis | Requires precise control |
Zeolite catalysts (H-Beta, H-ZSM-5) enable pyridine ring formation via three-component condensations but show limited applicability for pre-brominated substrates [4]. Palladium-catalyzed cross-couplings, such as Suzuki reactions between 3,5-dichloropicolinonitrile and arylboronic acids, demonstrate regioselective functionalization at the 5-position, leaving the C4 chlorine available for subsequent cyclization or displacement. This compatibility is crucial when brominated precursors require further elaboration before oxazole ring closure [10]. Magnetic nanoparticle-supported catalysts facilitate heterogeneous catalysis in oxazolo-pyridine synthesis but remain underexplored for brominated derivatives specifically [4].
Solution-phase synthesis dominates the production of 6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine due to its molecular weight (<250 Da) and the efficiency of one-pot cyclocondensations:
Table 2: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Efficiency | High (85-90% yield) | Moderate (45-50% yield) |
Purification | Simple crystallization | Cleavage then chromatography |
Scale-Up Feasibility | Kilogram-scale demonstrated | Milligram to gram scale limited |
Heterocycle Formation | Direct oxazole synthesis | Post-cyclization oxidation required |
Bromo Group Stability | No degradation observed | Potential cleavage during resin handling |
The solution-phase approach benefits from straightforward purification via crystallization, avoiding the cumbersome resin loading, iterative coupling, and cleavage steps inherent in solid-phase peptide synthesis (SPPS). While SPPS excels for complex peptides like urukthapelstatin A (featuring multiple azole heterocycles), its application to simple brominated oxazolopyridines introduces unnecessary complexity. Experimental data confirms significant yield disparities: solution-phase delivers isolated yields >85%, while solid-phase routes for analogous heterocyclic systems (e.g., oxazoline formation on resin) rarely exceed 50% yield after multiple steps including DAST-mediated cyclization and oxidation. Additionally, the bromo substituent may be compromised by nucleophilic reagents during resin cleavage steps [3] [5] [9].
Systematic optimization of cyclocondensation parameters significantly enhances the efficiency of 6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine synthesis:
These optimized parameters collectively enable reproducible 90% isolated yields on multi-gram scales, establishing the solution-phase cyclocondensation as the method of choice for this brominated oxazolopyridine derivative [3] [4] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9